molecular formula C17H15NO6 B1211202 4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid

4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid

Cat. No. B1211202
M. Wt: 329.3 g/mol
InChI Key: JQGFAXIHUAJDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

1. Prodrug Development

A study by Rolando et al. (2013) discusses the creation of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which include derivatives related to 4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid. These derivatives were synthesized and evaluated as ASA prodrugs. They possess good water solubility and stability in acidic solutions, with potential applications in anti-inflammatory and anti-aggregatory activities, indicating their value in drug development and therapy (Rolando et al., 2013).

2. Building Blocks for Pseudopeptide Synthesis

Pascal et al. (2000) researched the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), showing promise in applications as building blocks for peptidomimetics and combinatorial chemistry. These findings highlight the utility of such compounds, including those related to 4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid, in the synthesis of complex organic molecules (Pascal et al., 2000).

3. Synthesis of Novel Benzoic Acid Derivatives

Research by Agekyan and Mkryan (2015) involved the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. This study is significant for understanding the chemical properties and potential applications of similar compounds, including 4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid, in the creation of novel organic substances (Agekyan & Mkryan, 2015).

properties

Product Name

4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid

Molecular Formula

C17H15NO6

Molecular Weight

329.3 g/mol

IUPAC Name

4-[(4-acetyloxy-3-methoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C17H15NO6/c1-10(19)24-14-8-5-12(9-15(14)23-2)16(20)18-13-6-3-11(4-7-13)17(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22)

InChI Key

JQGFAXIHUAJDDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)OC

solubility

49.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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